- Enantioselective glucosylation of (±)-secondary alcohols with plant glucosyltransferases, Tetrahedron: Asymmetry, 2004, 15(15), 2319-2321
Cas no 93199-03-2 ((R)-1-phenylethyl beta-D-glucopyranoside)
(R)-1-phenylethyl beta-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- (R)-1-phenylethyl beta-D-glucopyranoside
- 1-(R)-phenylethyl beta-D-glucopyranoside
- 1-O-beta-D-glucosyl-(1R)-alpha-phenylethyl alcohol
- (1R)-1-Phenylethyl β-D-glucopyranoside (ACI)
- D
- β-D-Glucopyranoside, 1-phenylethyl, (R)- (ZCI)
- 1-(R)-Phenylethyl β-D-glucopyranoside
-
- Inchi: 1S/C14H20O6/c1-8(9-5-3-2-4-6-9)19-14-13(18)12(17)11(16)10(7-15)20-14/h2-6,8,10-18H,7H2,1H3/t8-,10-,11-,12+,13-,14-/m1/s1
- InChI Key: FVJSVPNFQKQHOB-GFVQMNEGSA-N
- SMILES: O([C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)[C@@H](C1C=CC=CC=1)C
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- XLogP3: 0.011
(R)-1-phenylethyl beta-D-glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | FS-10607-5mg |
1-Phenylethyl beta-D-glucoside |
93199-03-2 | >97% | 5mg |
£446.73 | 2025-02-24 |
(R)-1-phenylethyl beta-D-glucopyranoside Production Method
Production Method 1
1.2 Reagents: Potassium carbonate Solvents: Water
Production Method 2
- Glucosylation of benzyl alcohols by the cultured suspension cells of Nicotiana tabacum and Catharanthus roseus, Journal of Molecular Catalysis B: Enzymatic, 1999, 6(1-2), 67-73
Production Method 3
- Enantioselective glucosylation of (R,S)-1-phenylethanol by the cultured suspension cells of higher plants, Chemistry Letters, 1996, (8), 719-720
Production Method 4
- Enzymatic resolution of (RS)-1-phenylalkyl β-D-glucosides to (R)-1-phenylalkyl β-primeverosides and (S)-1-phenylalkyl β-D-glucosides via plant xylosyltransferase, Tetrahedron: Asymmetry, 2010, 21(16), 2060-2065
Production Method 5
- Occurrence of glycosidically conjugated 1-phenylethanol and its hydrolase β-primeverosidase in tea (Camellia sinensis) flowers, Journal of Agricultural and Food Chemistry, 2014, 62(32), 8042-8050
(R)-1-phenylethyl beta-D-glucopyranoside Raw materials
- (R)-1-Phenethyl Alcohol
- Styralyl Acetate
- D(+)-Glucose
- 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Fluoride
(R)-1-phenylethyl beta-D-glucopyranoside Preparation Products
(R)-1-phenylethyl beta-D-glucopyranoside Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (R)-1-phenylethyl beta-D-glucopyranoside
Comprehensive Guide to (R)-1-phenylethyl beta-D-glucopyranoside (CAS No. 93199-03-2): Properties, Applications, and Market Insights
(R)-1-phenylethyl beta-D-glucopyranoside (CAS No. 93199-03-2) is a specialized chiral glycoside compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, classified as a beta-D-glucopyranoside derivative, features a unique stereochemical configuration with its (R)-1-phenylethyl moiety, making it valuable for asymmetric synthesis and enzyme studies. The growing interest in chiral building blocks and glycosidase inhibitors has positioned this molecule as a subject of modern research.
The molecular structure of (R)-1-phenylethyl beta-D-glucopyranoside combines a glucose unit with an aromatic group, offering both hydrophilic and lipophilic properties. This amphiphilic character makes it particularly useful in drug delivery systems and membrane transport studies. Researchers are increasingly exploring its potential as a molecular probe for investigating carbohydrate-protein interactions, especially in the context of glycobiology and metabolic engineering.
In pharmaceutical applications, (R)-1-phenylethyl beta-D-glucopyranoside serves as a key intermediate for synthesizing more complex chiral pharmaceuticals. Its enantiomeric purity (R-configuration) is crucial for developing drugs with specific biological activities, particularly in central nervous system (CNS) therapeutics. Recent studies have examined its role in modulating glycosidase enzymes, which are important targets for diabetes and lysosomal storage disorder treatments.
The compound's stability under physiological conditions has made it valuable for prodrug development. Many researchers are investigating its potential as a carrier for improving the bioavailability of poorly soluble drugs, especially in oral drug formulations. This aligns with current pharmaceutical trends focusing on drug delivery optimization and bioavailability enhancement.
From a synthetic chemistry perspective, (R)-1-phenylethyl beta-D-glucopyranoside represents an interesting case study in stereoselective glycosylation techniques. The challenges associated with its synthesis have led to the development of novel enzymatic glycosylation methods, which are more environmentally friendly compared to traditional chemical approaches. This reflects the broader industry shift toward green chemistry and biocatalysis.
In analytical chemistry, this compound serves as a valuable chromatographic standard for method development in chiral separation techniques. Its well-defined structure and stability make it ideal for calibrating instruments and validating analytical methods, particularly in HPLC and mass spectrometry applications. Quality control laboratories frequently use it as a reference material for carbohydrate analysis.
The market for (R)-1-phenylethyl beta-D-glucopyranoside has seen steady growth, driven by increasing demand from pharmaceutical and biotechnology sectors. Manufacturers are focusing on scaling up production while maintaining high enantiomeric purity, with current prices reflecting its status as a high-value fine chemical. Recent advancements in continuous flow chemistry have shown promise for more cost-effective production of such specialized glycosides.
Researchers continue to explore new applications for (R)-1-phenylethyl beta-D-glucopyranoside, particularly in glycoconjugate vaccine development and targeted cancer therapies. Its ability to mimic natural glycosides while offering synthetic versatility makes it attractive for these cutting-edge medical applications. These developments align with current scientific priorities in personalized medicine and immunotherapy research.
For laboratories working with (R)-1-phenylethyl beta-D-glucopyranoside, proper storage conditions are essential to maintain its stability. The compound should be kept in a cool, dry environment, protected from light and moisture. These handling requirements are typical for most glycosidic compounds and reflect standard practices in chemical storage and inventory management.
The future research directions for (R)-1-phenylethyl beta-D-glucopyranoside appear promising, with particular interest in its potential biological activities beyond its current applications. Some preliminary studies suggest possible interactions with gut microbiota and carbohydrate metabolism pathways, opening new avenues for nutritional and therapeutic research. These possibilities make it a compound worth watching in coming years.
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